10-deacetylbaccatin III

Catalog No.
S515642
CAS No.
32981-86-5
M.F
C29H36O10
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-deacetylbaccatin III

CAS Number

32981-86-5

Product Name

10-deacetylbaccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

InChI Key

YWLXLRUDGLRYDR-ZHPRIASZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

10-DB III, 10-deacetyl-baccatine III, 10-deacetylbaccatin III, 10-deacetylbaccatine III

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

The exact mass of the compound 10-Deacetylbaccatin III is 544.23085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

10-deacetylbaccatin III (10-DAB III) is a naturally occurring taxane diterpenoid isolated from the renewable needles of the European yew, *Taxus baccata*. It serves as the primary, commercially critical starting material for the semi-synthesis of the widely used anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). Its value lies in its structural similarity to the final active pharmaceutical ingredients and its significantly higher abundance in a renewable biomass source compared to paclitaxel itself, which is found in low and unsustainable yields from the bark of the Pacific yew.

Substituting high-purity 10-deacetylbaccatin III with crude yew extracts or other taxane analogs introduces significant processability and reproducibility challenges. Crude extracts contain a complex mixture of related taxoids, such as cephalomannine and other baccatin derivatives, which are difficult and costly to separate due to their structural similarity. These impurities can interfere with the specific, multi-step chemical transformations required for paclitaxel or docetaxel synthesis, leading to lower yields and complex purification of the final API. Using a different precursor, such as Baccatin III, necessitates a different synthetic strategy, as the key C10 hydroxyl group—a primary reaction site—is already acetylated, removing the most direct handle for side-chain synthesis.

Higher Abundance in Renewable Sources Enables Scalable Production

10-deacetylbaccatin III is significantly more abundant in the renewable needles of the European Yew (*Taxus baccata*) compared to paclitaxel in the bark of the Pacific Yew (*Taxus brevifolia*). Reported yields for 10-DAB III from *T. baccata* needles can reach up to 1 g/kg (0.1% by dry weight), whereas paclitaxel yields from *T. brevifolia* bark are often in the range of 0.01-0.02%, making the precursor approximately 5-10 times more available from a more sustainable source.

Evidence DimensionTypical Yield from Biomass
Target Compound DataUp to 1 g/kg (0.1%) from *Taxus baccata* needles
Comparator Or BaselinePaclitaxel: ~0.1 g/kg (0.01%) from *Taxus brevifolia* bark
Quantified Difference~10-fold higher concentration
ConditionsExtraction from dried, renewable plant material (needles vs. non-renewable bark).

This higher abundance in a renewable resource makes 10-DAB III a more economically viable and environmentally sustainable starting material for large-scale API manufacturing.

Enables High-Yield Semi-Synthesis of Docetaxel

The use of 10-deacetylbaccatin III as a starting material enables efficient, multi-step syntheses of docetaxel. A reported semi-synthetic route achieves a 50% overall yield across four steps from 10-DAB III. This contrasts sharply with the impracticality of total synthesis, which can involve ~40 steps with an overall yield of only around 2%. The process relies on the selective protection of the C7 and C10 hydroxyl groups of 10-DAB III, which is a key advantage of using this specific precursor.

Evidence DimensionOverall Synthesis Yield
Target Compound Data50% (for Docetaxel via 4-step semi-synthesis)
Comparator Or BaselineTotal Synthesis of Paclitaxel: ~2% over ~40 steps
Quantified DifferenceAn order of magnitude improvement in yield and process efficiency.
ConditionsSemi-synthesis from 10-deacetylbaccatin III vs. total synthesis from simple starting materials.

A significantly higher overall yield and fewer steps translate directly to lower manufacturing costs, reduced waste, and greater scalability for producing the final drug substance.

Avoids Complex Purification of Crude Extracts

Procuring high-purity (>98%) 10-deacetylbaccatin III bypasses the need for complex and costly downstream processing of crude plant extracts. Methods to purify 10-DAB III from raw extracts require multiple, intensive chromatographic steps, often involving macroporous resins followed by industrial preparative HPLC to achieve >98% purity. Using a pre-purified starting material eliminates these steps from the end-user's workflow, ensuring batch-to-batch consistency and preventing co-eluting taxane impurities from compromising subsequent synthetic steps.

Evidence DimensionRequired Purification Workflow
Target Compound DataDirect use in synthesis
Comparator Or BaselineCrude Extract: Requires multi-step process including macroporous resin separation and preparative chromatography.
Quantified DifferenceEliminates at least two major purification stages (resin + prep-HPLC).
ConditionsWorkflow to achieve >98% purity required for GMP synthesis.

This simplifies the manufacturing process, reduces solvent and material costs, saves significant time, and improves the reproducibility of the semi-synthesis.

Commercial-Scale Semi-Synthesis of Paclitaxel and Docetaxel

As the established and economically preferred starting material, 10-DAB III is the compound of choice for industrial manufacturing of paclitaxel and docetaxel. Its high availability from renewable sources and its chemical structure, which is primed for efficient conversion, make it the central precursor in the supply chain for these essential oncology drugs.

Development of Novel Taxane Analogs

The free hydroxyl groups at the C7 and C10 positions serve as versatile chemical handles for synthetic modification. This makes 10-DAB III a critical platform molecule for medicinal chemists developing next-generation taxane derivatives with potentially improved efficacy, solubility, or side-effect profiles.

Sustainable API Manufacturing Strategies

For organizations focused on green chemistry and sustainable sourcing, procuring 10-DAB III is the primary strategy. Its extraction from renewable yew needles, which does not harm the tree, is a stark contrast to the original destructive harvesting of yew bark for direct paclitaxel isolation, aligning with modern sustainable manufacturing principles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

544.23084734 Da

Monoisotopic Mass

544.23084734 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4K6EWW2Z45

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (33.33%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (33.33%): May cause cancer [Danger Carcinogenicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

32981-86-5

Wikipedia

10-Deacetylbaccatin

Dates

Last modified: 08-15-2023
1: Grobosch T, Schwarze B, Stoecklein D, Binscheck T. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Jan-Feb;36(1):36-43. doi: 10.1093/jat/bkr012. PubMed PMID: 22290751.
2: Zhang JF, Gong S, Guo ZG. Effects of different elicitors on 10-deacetylbaccatin III-10-O-acetyltransferase activity and cytochrome P450 monooxygenase content in suspension cultures of Taxus cuspidata cells. Cell Biol Int Rep (2010). 2010;18(1):e00009. doi: 10.1042/CBR20110001. Epub 2011 Apr 8. PubMed PMID: 23119144; PubMed Central PMCID: PMC3475439.
3: Fu Y, Zu Y, Li S, Sun R, Efferth T, Liu W, Jiang S, Luo H, Wang Y. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. J Chromatogr A. 2008 Jan 4;1177(1):77-86. Epub 2007 Nov 17. PubMed PMID: 18054030.
4: Georgopoulou K, Smirlis D, Bisti S, Xingi E, Skaltsounis L, Soteriadou K. In vitro activity of 10-deacetylbaccatin III against Leishmania donovani promastigotes and intracellular amastigotes. Planta Med. 2007 Aug;73(10):1081-8. Epub 2007 Aug 9. PubMed PMID: 17691059.
5: Guo B, Kai G, Gong Y, Jin H, Wang Y, Miao Z, Sun X, Tang K. Molecular cloning and heterologous expression of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus x media. Mol Biol Rep. 2007 Jun;34(2):89-95. Epub 2006 Nov 9. PubMed PMID: 17094009.
6: Frapolli R, Marangon E, Zaffaroni M, Colombo T, Falcioni C, Bagnati R, Simone M, D'Incalci M, Manzotti C, Fontana G, Morazzoni P, Zucchetti M. Pharmacokinetics and metabolism in mice of IDN 5390 (13-(N-Boc-3-i-butylisoserinoyl)-C-7,8-seco-10-deacetylbaccatin III), a new oral c-seco-taxane derivative with antiangiogenic property effective on paclitaxel-resistant tumors. Drug Metab Dispos. 2006 Dec;34(12):2028-35. Epub 2006 Sep 8. PubMed PMID: 16963486.
7: Barboni L, Giarlo G, Ballini R, Fontana G. 14Beta-hydroxy-10-deacetylbaccatin III as a convenient, alternative substrate for the improved synthesis of methoxylated second-generation taxanes. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5389-91. Epub 2006 Aug 4. PubMed PMID: 16890428.
8: Hanson RL, Parker WL, Patel RN. Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. Biotechnol Appl Biochem. 2006 Sep;45(Pt 2):81-5. PubMed PMID: 16722823.
9: Yang T, Li M, Chen JM. Conversion of taxane glycosides to 10-deacetylbaccatin III. Nat Prod Res. 2006 Feb;20(2):119-24. PubMed PMID: 16319004.
10: Fang J, Ewald D. Expression cloned cDNA for 10-deacetylbaccatin III-10-O-acetyltransferase in Escherichia coli: a comparative study of three fusion systems. Protein Expr Purif. 2004 May;35(1):17-24. PubMed PMID: 15039061.

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